molecular formula C14H12O4 B12577612 3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one CAS No. 185752-23-2

3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one

Cat. No.: B12577612
CAS No.: 185752-23-2
M. Wt: 244.24 g/mol
InChI Key: XKVGSBFKKRBGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one typically involves the reaction of 3-acetylcoumarin with an appropriate allylating agent. One common method is the reaction of 3-acetylcoumarin with allyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Interacting with DNA: The compound may bind to DNA, leading to the inhibition of cancer cell proliferation.

    Modulating Receptor Activity: It can interact with specific receptors on cell surfaces, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Acetylcoumarin: A precursor in the synthesis of 3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one.

    7-Allyloxycoumarin: A structurally similar compound with different biological activities.

    3-Hydroxy-2H-1-benzopyran-2-one: Another benzopyran derivative with distinct properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

185752-23-2

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

3-acetyl-7-prop-2-enoxychromen-2-one

InChI

InChI=1S/C14H12O4/c1-3-6-17-11-5-4-10-7-12(9(2)15)14(16)18-13(10)8-11/h3-5,7-8H,1,6H2,2H3

InChI Key

XKVGSBFKKRBGGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C(C=C2)OCC=C)OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.